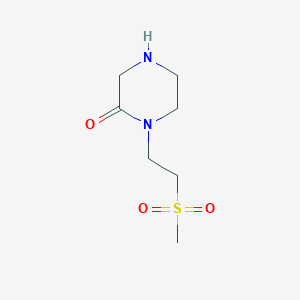
3,5-DI(9H-Carbazol-9-YL)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-DI(9H-Carbazol-9-YL)aniline is a chemical compound with the molecular formula C30H21N3 and a molecular weight of 423.50784 g/mol It is known for its unique structure, which includes two carbazole groups attached to an aniline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DI(9H-Carbazol-9-YL)aniline typically involves the reaction of carbazole with aniline derivatives under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where carbazole is reacted with a halogenated aniline derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3,5-DI(9H-Carbazol-9-YL)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve the use of halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives .
Aplicaciones Científicas De Investigación
3,5-DI(9H-Carbazol-9-YL)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a fluorescent probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices
Mecanismo De Acción
The mechanism of action of 3,5-DI(9H-Carbazol-9-YL)aniline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially leading to changes in cellular processes. For example, its ability to act as a fluorescent probe is due to its interaction with specific cellular components, leading to fluorescence emission .
Comparación Con Compuestos Similares
Similar Compounds
3,5-DI(9H-Carbazol-9-YL)tetraphenylsilane: Contains four electron-donating carbazole groups with two m CP units joined by a diphenylsilane link.
4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline: Contains tert-butyl groups attached to the carbazole units.
mCBP-CN: Contains two carbazole units attached to a biphenyl linker with a cyano group.
Uniqueness
3,5-DI(9H-Carbazol-9-YL)aniline is unique due to its specific arrangement of carbazole groups and aniline core, which imparts distinct electronic and photophysical properties. This makes it particularly useful in applications such as OLEDs, where high efficiency and stability are required .
Propiedades
Fórmula molecular |
C30H21N3 |
|---|---|
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
3,5-di(carbazol-9-yl)aniline |
InChI |
InChI=1S/C30H21N3/c31-20-17-21(32-27-13-5-1-9-23(27)24-10-2-6-14-28(24)32)19-22(18-20)33-29-15-7-3-11-25(29)26-12-4-8-16-30(26)33/h1-19H,31H2 |
Clave InChI |
GIACGVGGXCEBBG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)N)N5C6=CC=CC=C6C7=CC=CC=C75 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;6-[3-[2-[1-(5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13898516.png)

![[cis-6-Methylmorpholin-3-yl]methanol;hydrochloride](/img/structure/B13898528.png)






![Tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-(1,3-oxazol-4-yl)azepane-1-carboxylate](/img/structure/B13898555.png)


![Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B13898588.png)

